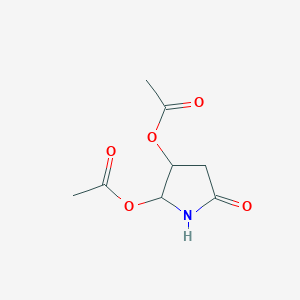![molecular formula C11H10N4S B12565225 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- CAS No. 174709-19-4](/img/structure/B12565225.png)
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- makes it a subject of interest in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ethyl glyoxalate can lead to the formation of imidazoquinazoline structures through an imino-Diels-Alder reaction . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Imidazo[1,5-a]quinoxalines: Studied for their anticonvulsant and anti-inflammatory properties.
Uniqueness
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its methylthio group, in particular, can enhance its interaction with certain molecular targets, making it a valuable compound for drug discovery and development.
特性
CAS番号 |
174709-19-4 |
|---|---|
分子式 |
C11H10N4S |
分子量 |
230.29 g/mol |
IUPAC名 |
1-methyl-8-methylsulfanylimidazo[4,5-g]quinazoline |
InChI |
InChI=1S/C11H10N4S/c1-15-6-14-9-4-8-7(3-10(9)15)11(16-2)13-5-12-8/h3-6H,1-2H3 |
InChIキー |
CHBFPAQMPWSBDQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=C3C(=C2)N=CN=C3SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
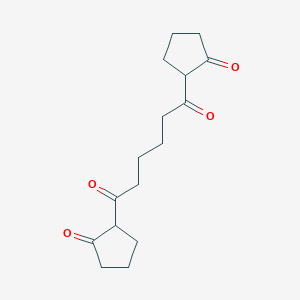
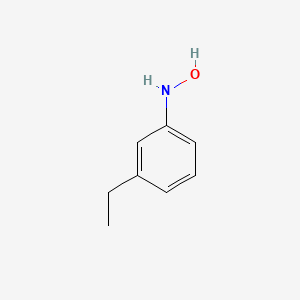



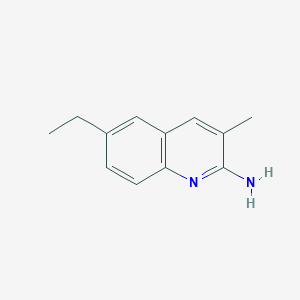

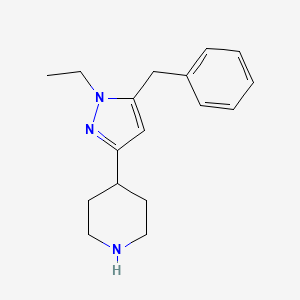

![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
